2-{4-methyl-2,5-dioxo-4-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetic acid
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Overview
Description
2-{4-methyl-2,5-dioxo-4-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetic acid is a complex organic compound with a molecular weight of 290.32 g/mol It is characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-methyl-2,5-dioxo-4-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetic acid typically involves the reaction of 4-isopropylbenzaldehyde with glycine and urea under acidic conditions to form the imidazolidinone ring The reaction is carried out at elevated temperatures to ensure the formation of the desired product
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-{4-methyl-2,5-dioxo-4-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imidazolidinone ring to a more saturated form.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride and conditions such as elevated temperatures.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the aromatic ring or modifications to the imidazolidinone ring .
Scientific Research Applications
2-{4-methyl-2,5-dioxo-4-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{4-methyl-2,5-dioxo-4-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetic acid involves its interaction with specific molecular targets in biological systems. The imidazolidinone ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms, similar to the imidazolidinone ring.
Indole: Another heterocyclic compound with a similar structure but different biological activities.
Benzimidazole: Contains a fused benzene and imidazole ring, with applications in medicine and agriculture.
Uniqueness
2-{4-methyl-2,5-dioxo-4-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetic acid is unique due to the presence of the acetic acid moiety and the specific substitution pattern on the aromatic ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1052554-90-1 |
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Molecular Formula |
C15H18N2O4 |
Molecular Weight |
290.3 |
Purity |
95 |
Origin of Product |
United States |
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